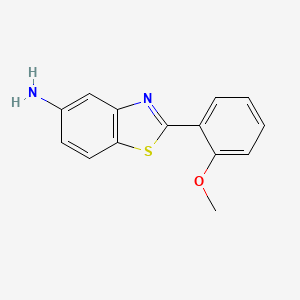

2-(2-Methoxyphenyl)-5-aminobenzothiazole

Description

Overview of the Benzothiazole (B30560) Scaffold in Contemporary Heterocyclic Chemistry

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.govresearchgate.net This aromatic scaffold is a cornerstone in medicinal and materials chemistry due to its rigid structure and the presence of nitrogen and sulfur atoms, which can participate in various non-covalent interactions. researchgate.netnih.gov The benzothiazole nucleus is a privileged structure, meaning it is a common motif in biologically active compounds. researchgate.netbibliomed.org Its derivatives are known to exhibit a wide array of pharmacological activities, making them a focal point for drug discovery and development. nih.govjchemrev.combenthamscience.com

The versatility of the benzothiazole scaffold allows for substitutions at various positions, particularly at the C-2 position, which significantly influences its biological and chemical properties. researchgate.netbenthamscience.com This adaptability has led to the synthesis of a vast library of benzothiazole derivatives with applications ranging from pharmaceuticals to industrial dyes. bibliomed.orgbenthamscience.com

Significance of 2-Aminobenzothiazole (B30445) Derivatives in Academic and Medicinal Chemistry

Among the various derivatives, 2-aminobenzothiazoles have garnered substantial attention. nih.govwikipedia.org The amino group at the 2-position serves as a versatile handle for further chemical modifications, allowing for the construction of more complex and pharmacologically active molecules. nih.govnih.gov This functional group can act as a hydrogen bond donor and acceptor, as well as a coordination site for metal ions, which is crucial for its interaction with biological targets. nih.gov

Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of biological activities, including but not limited to:

Antimicrobial jchemrev.com

Anti-inflammatory nih.govresearchgate.net

Antiviral researchgate.netnih.gov

Anticonvulsant nih.govresearchgate.net

The development of new synthetic methodologies for 2-aminobenzothiazole derivatives is an active area of research, aiming to create novel compounds with improved efficacy and selectivity. researchgate.net

Rationale for Focused Research on 2-(2-Methoxyphenyl)-5-aminobenzothiazole

The 5-amino group on the benzothiazole ring provides another site for chemical modification and can also participate in hydrogen bonding interactions with biological macromolecules. The strategic placement of these functional groups suggests that this compound could be a promising candidate for the development of new therapeutic agents. Research into this specific molecule aims to explore its synthetic accessibility, chemical properties, and potential biological activities, thereby contributing to the broader understanding and application of benzothiazole chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

863770-88-1 |

|---|---|

Molecular Formula |

C14H12N2OS |

Molecular Weight |

256.32 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1,3-benzothiazol-5-amine |

InChI |

InChI=1S/C14H12N2OS/c1-17-12-5-3-2-4-10(12)14-16-11-8-9(15)6-7-13(11)18-14/h2-8H,15H2,1H3 |

InChI Key |

XGXFGYSXWAEVCH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=C(S2)C=CC(=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methoxyphenyl 5 Aminobenzothiazole and Its Structural Analogues

Established Synthetic Pathways to 2-Substituted Benzothiazoles

The synthesis of 2-substituted benzothiazoles is a well-documented area of heterocyclic chemistry. Traditional methods generally rely on the construction of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative, typically an aminothiophenol.

One established route to benzothiazole (B30560) derivatives, particularly 2-aminobenzothiazoles, involves the oxidative cyclization of arylthioureas. indexcopernicus.comresearchgate.net These thiourea (B124793) intermediates are typically formed from the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt (like KSCN) or an isothiocyanate. indexcopernicus.comresearchgate.net The subsequent ring-closure is an intramolecular process, often promoted by an oxidizing agent such as bromine, to form the C-S and C=N bonds of the thiazole ring. indexcopernicus.com

For instance, various substituted anilines can be treated with potassium thiocyanate in the presence of bromine and acetic acid to generate the corresponding 2-aminobenzothiazole (B30445) derivatives. researchgate.net Another variation involves the reaction of isothiocyanates with aminothiophenols. researchgate.net While this method is more commonly applied for synthesizing 2-amino or 2-mercapto benzothiazoles, it represents a fundamental cyclization strategy in the broader synthesis of this class of compounds.

The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation reaction of a 2-aminothiophenol (B119425) with a carbonyl-containing compound. nih.govmdpi.com This approach allows for wide variability at the 2-position of the benzothiazole ring. The reaction partners for 2-aminothiophenol can include aldehydes, carboxylic acids, acyl chlorides, esters, or nitriles. mdpi.comekb.eg

The general mechanism involves an initial condensation between the amino group of the 2-aminothiophenol and the carbonyl group of the reaction partner to form a Schiff base or an amide intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the thiol group, and a subsequent dehydration or oxidation step to yield the aromatic benzothiazole ring system. nih.gov

To synthesize the specific target compound, 2-(2-Methoxyphenyl)-5-aminobenzothiazole , this strategy would involve the condensation of 4-amino-2-mercaptoaniline with 2-methoxybenzaldehyde or a corresponding derivative like 2-methoxybenzoic acid. ekb.egmdpi.com The reaction is often facilitated by a catalyst and can be performed under various conditions, from refluxing in a high-boiling solvent to milder, room-temperature procedures. nih.govmdpi.com

Advanced Synthetic Approaches to this compound

Recent advancements in synthetic organic chemistry have focused on improving the efficiency, environmental impact, and versatility of benzothiazole synthesis. These modern approaches often prioritize milder reaction conditions, shorter reaction times, and higher yields.

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in green chemistry, allowing for the synthesis of complex molecules like benzothiazole derivatives in a single step from multiple starting materials. nih.govnih.gov This approach enhances efficiency by reducing the number of synthetic steps, minimizing purification processes, and saving time and resources. nih.gov

For the synthesis of benzothiazole derivatives, an MCR could involve the reaction of a substituted aniline, an aldehyde, and a sulfur source in a single reaction vessel. researchgate.net These reactions are celebrated for their ability to construct diverse molecular structures with high atom economy. researchgate.net The synthesis of novel pyrimidine (B1678525) derivatives, for example, has been achieved through a one-pot, multicomponent reaction of aromatic aldehydes, 2-aminobenzothiazole, and dimedone, showcasing the utility of the benzothiazole scaffold in MCRs. nih.gov This principle can be adapted for the direct synthesis of this compound by combining the necessary precursors under conditions that facilitate tandem reaction sequences.

The use of catalysts is central to many modern synthetic methods for benzothiazoles, offering improved yields and milder reaction conditions. A wide array of catalytic systems have been explored, including acid catalysts, nanoparticles, and various metal catalysts. mdpi.com

Copper catalysis, in particular, has proven to be highly effective and versatile for the synthesis of 2-substituted benzothiazoles. nih.govacs.org Copper catalysts can efficiently mediate the condensation of 2-aminobenzenethiols with partners like nitriles or aldehydes to furnish the desired products in excellent yields. nih.govorganic-chemistry.orgorganic-chemistry.org A key advantage of some copper-catalyzed systems is their compatibility with environmentally benign solvents, such as water or ethanol. mdpi.comorgchemres.org For example, an accessible and eco-friendly method utilizes a Cu(II) catalyst supported on mesoporous silica (B1680970) for the synthesis of 2-substituted benzothiazoles in water. mdpi.com This approach aligns with the principles of green chemistry by avoiding hazardous organic solvents. orgchemres.org

| Catalyst | Reactants | Solvent | Key Advantages | Yield Range | Reference |

|---|---|---|---|---|---|

| Cu(OAc)₂ | 2-Aminobenzenethiols + Nitriles | Ethanol | Efficient, wide substrate scope, tolerates various functional groups. | Up to 86% | organic-chemistry.org |

| CuSO₄ | Aromatic Amine + Potassium Isopropyl Xanthate | Water/Glycerol (B35011) | Green solvents, inexpensive catalyst, simple work-up. | High | orgchemres.org |

| VOSO₄ | 2-Aminothiophenol + Aldehydes | Ethanol | Eco-friendly, reusable, low catalyst loading, mild conditions. | 87-92% | mdpi.com |

| H₂O₂/HCl | 2-Aminothiophenol + Aldehydes | Ethanol | Room temperature, short reaction time, easy product isolation. | 85-94% | mdpi.com |

| Bovine Serum Albumin (BSA) | 2-Aminothiophenol + Aldehydes | Water | Biocatalyst, green, operational simplicity, recyclable. | 79-93% | mdpi.com |

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. airo.co.in By using microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often leading to improved product yields and purity. ias.ac.insemanticscholar.org

This technology has been successfully applied to the synthesis of benzothiazole libraries. ias.ac.in For example, the cyclocondensation of 2-aminothiophenols with aldehydes can be achieved in good to excellent yields under microwave irradiation. ias.ac.in The use of eco-friendly reaction media like glycerol or even solvent-free conditions further enhances the green credentials of this approach. mdpi.com One protocol using amberlite IR120 resin as a catalyst under microwave irradiation afforded 2-substituted benzothiazoles in 5-10 minutes with yields of 88-95%. mdpi.com These methods are characterized by their energy efficiency, speed, and alignment with sustainable chemical practices. airo.co.inbohrium.com

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | 4 to 6 hours | 1 to 2 minutes | semanticscholar.org |

| Energy Source | Oil bath, heating mantle | Microwave irradiation (e.g., 160-180 W) | mdpi.comsemanticscholar.org |

| Solvent | Often high-boiling organic solvents (e.g., Toluene) | Green solvents (Glycerol, Water, Ethanol) or solvent-free | nih.govmdpi.com |

| Yield | Variable, often moderate to good | Generally good to excellent (e.g., 78-96%) | mdpi.comias.ac.in |

| Efficiency | Lower throughput, longer process time | High speed, energy efficient, improved yields | ias.ac.insemanticscholar.org |

Functionalization and Derivatization Strategies of the this compound Core

The this compound scaffold serves as a versatile platform for chemical modification, enabling the systematic exploration of structure-activity relationships. Its three key regions—the benzothiazole ring, the 5-amino group, and the 2-methoxyphenyl moiety—can be independently or concurrently functionalized to generate a diverse library of analogues.

The bicyclic benzothiazole ring system can undergo both electrophilic and nucleophilic substitution reactions, primarily on its benzene portion. thieme-connect.de The reactivity and regioselectivity of these transformations are heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution: The 5-amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions (C4 and C6). Therefore, electrophilic substitution reactions such as halogenation (e.g., bromination) or nitration would be expected to occur at these positions. rsc.org The reaction conditions would need to be carefully controlled to avoid oxidation or side reactions involving the amino group. For instance, bromination could proceed at the C4 and C6 positions of the benzothiazole nucleus.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the benzothiazole ring is less common unless a suitable leaving group, such as a halogen, is present. mdpi.comacs.org For the parent this compound molecule, a nucleophilic aromatic substitution would first require the introduction of such a group, for example, through a Sandmeyer reaction on a diazotized aminobenzothiazole precursor. Once a halogen is installed (e.g., at the C6 or C7 position), it can be displaced by various nucleophiles like amines, thiols, or alkoxides to introduce further diversity. researchgate.netnih.gov

The exocyclic 5-amino group is a highly reactive and versatile handle for derivatization, providing a primary site for introducing a wide array of functional groups and building blocks. nih.govrsc.org

Key transformations include:

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. umpr.ac.idresearchgate.netnih.gov This reaction is fundamental for linking the core to various carboxylic acids, thereby modifying its physicochemical properties.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets.

Urea (B33335) and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to a wide range of urea and thiourea derivatives, respectively. ppublishing.orgnih.govmdpi.com These moieties are prevalent in pharmacologically active compounds due to their ability to form strong hydrogen bonding interactions.

Schiff Base Formation: Condensation with various aldehydes or ketones results in the formation of imines (Schiff bases). mdpi.comresearchgate.net These can serve as intermediates for further reactions, such as reduction to secondary amines or cyclization reactions.

Alkylation: The amino group can undergo N-alkylation, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging and may require specific synthetic strategies or protecting groups. nih.gov

The following table summarizes common transformations of the 5-amino group:

| Reaction Type | Reagent Example | Resulting Functional Group |

| Acylation | Acetyl Chloride, Acetic Anhydride | Amide (-NHCOR) |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide (-NHSO₂R) |

| Urea Formation | Phenyl Isocyanate | Urea (-NHCONHR) |

| Thiourea Formation | Phenyl Isothiocyanate | Thiourea (-NHCSNHR) |

| Schiff Base Formation | Benzaldehyde | Imine (-N=CHR) |

The 2-methoxyphenyl ring offers another avenue for structural modification. The methoxy (B1213986) group itself is a key functional handle, and the phenyl ring can be further substituted.

O-Demethylation: A common and significant modification is the cleavage of the methyl ether to yield the corresponding 2-(2-hydroxyphenyl)benzothiazole (B1206157) derivative. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃). aston.ac.uk The resulting hydroxyl group introduces a hydrogen bond donor and a potential site for further functionalization, such as etherification or esterification.

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing group. This directs further electrophilic substitution on the phenyl ring to positions 4' and 6'. Reactions like nitration, halogenation, or Friedel-Crafts acylation can be employed to introduce additional substituents, although regioselectivity between the two activated positions may need to be controlled. mdpi.com

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially synergistic or novel biological activities. ingentaconnect.combenthamdirect.com The this compound core can be effectively hybridized with other known bioactive scaffolds, often by using the 5-amino group as a reactive linker.

Commonly employed pharmacophores for hybridization include:

Thiazolidinediones (TZDs): This class of compounds is known for its anti-diabetic properties. mdpi.com Hybrids can be formed by linking the TZD moiety to the 5-amino group of the benzothiazole core through an appropriate spacer. nih.govnih.govresearchgate.net

1,3,4-Thiadiazole and Oxadiazole Moieties: These five-membered heterocycles are present in numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticonvulsant properties. nih.govnih.gov

Pyrazoles: Pyrazole-containing molecules are known to exhibit a wide range of biological effects. Hybrids with 2-aminobenzothiazole have been explored as potent enzyme inhibitors. nih.gov

Other Heterocycles: Various other bioactive heterocycles, such as imidazoles, triazoles, and quinazolines, can be conjugated to the benzothiazole scaffold to explore new chemical space and biological targets. researchgate.netijper.org

The following table lists examples of pharmacophores used in hybridization strategies with benzothiazole cores:

| Pharmacophore Partner | Potential Biological Activity |

| Thiazolidinedione | Anti-diabetic, Anti-inflammatory |

| 1,3,4-Thiadiazole | Anticonvulsant, Antimicrobial |

| 1,3,4-Oxadiazole | Anti-tubercular, Antimicrobial |

| Pyrazole | Enzyme Inhibition, Insecticidal |

| Imidazole | Antifungal, Anticancer |

| Triazole | Antifungal, Antimicrobial |

Advanced Spectroscopic and Crystallographic Analysis for Structural Elucidation of 2 2 Methoxyphenyl 5 Aminobenzothiazole Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentharvard.eduresearchgate.net

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 2-(2-methoxyphenyl)-5-aminobenzothiazole derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable for complete structural assignment.

The ¹H NMR spectrum of a this compound derivative reveals characteristic signals for the aromatic protons and the methoxy (B1213986) and amino functional groups. The aromatic region of the spectrum, typically between δ 6.10 and 8.10 ppm, displays a complex pattern of multiplets corresponding to the protons on the benzothiazole (B30560) and methoxyphenyl rings. The protons of the aminobenzothiazole moiety and the methoxyphenyl group exhibit distinct chemical shifts and coupling patterns that allow for their specific assignment. The methoxy group protons typically appear as a sharp singlet around δ 3.88 ppm, while the amino group protons can be observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons bonded to heteroatoms such as nitrogen and sulfur (C2, C3a) are typically deshielded and resonate at lower fields. For instance, in related 2-aryl benzothiazole derivatives, these carbons show signals in the low-field region of the aromatic range. The carbon of the methoxy group is expected to appear around δ 55.8 ppm. A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the initial assignment of the core structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Benzothiazole Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.10 - 8.10 (m) | 112.0 - 159.3 |

| OCH₃ | ~3.88 (s) | ~55.8 |

| NH₂ | Variable (br s) | Not Applicable |

Data compiled from analogous structures reported in the literature.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are employed. All 2D NMR experiments are fundamentally a series of 1D experiments with varying time delays, which can be categorized as homonuclear or heteronuclear, providing either through-bond or through-space coupling information. harvard.edu

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons, typically those on adjacent carbon atoms. In the context of this compound, COSY is crucial for tracing the spin systems within the benzothiazole and methoxyphenyl rings, confirming the substitution patterns.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the carbon signals based on the previously assigned proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between the methoxyphenyl ring and the benzothiazole core, as well as confirming the positions of the amino and methoxy substituents.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and detailed structural assignment of this compound derivatives can be achieved.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identificationharvard.eduresearchgate.netnih.gov

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would exhibit distinct absorption bands corresponding to its key structural features.

The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. The C=N stretching of the thiazole (B1198619) ring would likely produce a peak around 1536 cm⁻¹, while C-C stretching within the aromatic rings would appear near 1448 cm⁻¹. researchgate.net The presence of the methoxy group would be indicated by C-O-C stretching vibrations, often seen around 1141 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Thiazole Ring | C=N Stretch | ~1536 |

| Aromatic Rings | C-C Stretch | ~1448 |

| Methoxy Group | C-O-C Stretch | ~1141 |

Data based on characteristic vibrational frequencies of similar compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationresearchgate.netnih.gov

High-resolution mass spectrometry is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. nih.govnih.gov For this compound (C₁₄H₁₂N₂OS), HRMS would be used to confirm its exact mass. The ability of HRMS to measure accurate masses is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

The calculated exact mass for C₁₄H₁₂N₂OS is 256.0670. An experimental HRMS measurement yielding a value very close to this, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for C₁₄H₁₂N₂OS

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂N₂OS |

| Calculated Exact Mass | 256.0670 |

| Expected Experimental Mass | 256.0670 ± error (ppm) |

X-ray Crystallography for Three-Dimensional Structure and Conformation Determinationnih.gov

In related structures, such as 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, the benzothiazole and phenyl rings have been found to be nearly coplanar. nih.gov The crystal packing is stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking interactions, which dictate the supramolecular architecture. nih.govnih.gov For this compound, the amino group could participate in intermolecular hydrogen bonding, influencing the crystal packing arrangement. The solid-state conformation determined by X-ray crystallography provides a crucial reference point for understanding the molecule's properties and potential interactions.

Computational Chemistry and Theoretical Investigations of 2 2 Methoxyphenyl 5 Aminobenzothiazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. Such calculations would determine the optimized geometry of 2-(2-Methoxyphenyl)-5-aminobenzothiazole and derive various electronic parameters to profile its inherent reactivity and stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable. For this compound, this analysis would reveal its kinetic stability and the energy required for electronic transitions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound No specific data is available in the searched literature. The table below is a template for how such data would be presented.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data N/A |

| ELUMO | Data N/A |

| Energy Gap (ΔE) | Data N/A |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to denote different electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like nitrogen and oxygen.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential.

For this compound, an MEP map would identify the electron-rich nitrogen and oxygen atoms as likely sites for electrophilic interaction and hydrogen bond donation, while highlighting potential electron-poor regions.

Global and Local Reactivity Descriptors

Based on the energies of the frontier orbitals, various global and local reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors arise from conceptual DFT and provide a quantitative measure of reactivity.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Hypothetical Global Reactivity Descriptors for this compound No specific data is available in the searched literature. The table below is a template for how such data would be presented.

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | Data N/A |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | Data N/A |

| Chemical Softness (S) | 1/(2η) | Data N/A |

| Electrophilicity Index (ω) | χ²/(2η) | Data N/A |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

Binding Affinity and Mode Prediction with Biological Macromolecules

Docking simulations for this compound would involve placing the molecule into the active site of a specific biological target. The simulation would calculate the binding energy (often expressed in kcal/mol), which indicates the strength of the interaction. A lower, more negative binding energy suggests a more favorable and stable interaction. These studies could predict its potential as an inhibitor for various enzymes implicated in diseases like cancer.

Identification of Key Residues and Hydrogen Bonding Networks

Beyond predicting binding affinity, molecular docking provides detailed insights into the non-covalent interactions between the ligand and the target. This includes identifying key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other electrostatic interactions with the ligand. For this compound, the amino group, the methoxy (B1213986) group, and the nitrogen atom of the benzothiazole (B30560) ring are potential sites for forming crucial hydrogen bonds, which are critical for stabilizing the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein No specific data is available in the searched literature. The table below is a template for how such data would be presented.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bond Details (Atom/Group -> Residue) |

|---|---|---|---|

| e.g., PI3Kγ | Data N/A | e.g., Val851, Lys802 | e.g., -NH2 -> Val851; -OCH3 -> Lys802 |

| e.g., EGFR | Data N/A | e.g., Met793, Thr790 | e.g., Thiazole-N -> Met793 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. By developing a robust QSAR model, the activity of new, untested compounds can be predicted, thereby prioritizing synthesis and experimental testing, which can be particularly valuable in drug discovery and toxicology. laccei.org

The development of a QSAR model for a series of benzothiazole derivatives, including this compound, would typically involve the following steps:

Data Collection : A dataset of benzothiazole derivatives with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled. laccei.org

Molecular Descriptor Calculation : For each molecule in the dataset, a variety of molecular descriptors are calculated. These descriptors are numerical representations of the chemical structure and can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. laccei.org

Model Development : Statistical or machine learning methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced techniques like support vector machines (SVM) and artificial neural networks (ANN), are used to build a mathematical model that correlates the molecular descriptors with the biological activity. laccei.org

Model Validation : The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For instance, a hypothetical QSAR study on a series of benzothiazole derivatives targeting a specific protein might yield a model that highlights the importance of certain structural features for activity. Descriptors related to the electronic properties of the methoxy group on the phenyl ring and the amino group on the benzothiazole core of this compound could be identified as significant contributors to its predicted activity.

Table 1: Hypothetical QSAR Model Data for a Series of Benzothiazole Derivatives

| Compound | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Residual |

|---|---|---|---|

| Derivative 1 | 5.8 | 5.7 | 0.1 |

| Derivative 2 | 6.2 | 6.3 | -0.1 |

| This compound | 6.5 | 6.4 | 0.1 |

| Derivative 4 | 5.5 | 5.6 | -0.1 |

Molecular Dynamics Simulations for Conformational Stability and Dynamics in Biological Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. dtu.dk By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational stability and dynamics of a molecule like this compound within a simulated biological environment, such as in complex with a target protein or solvated in water.

A typical MD simulation study of this compound would involve:

System Setup : A three-dimensional model of the molecule is placed in a simulation box, often containing explicit solvent molecules (e.g., water) and ions to mimic physiological conditions. If studying the interaction with a biological target, the molecule would be docked into the active site of the protein.

Force Field Selection : A force field, which is a set of parameters describing the potential energy of the system, is chosen to govern the interactions between atoms.

Simulation Production : The simulation is run for a specific period, typically nanoseconds to microseconds, during which the positions and velocities of all atoms are calculated at discrete time steps.

Trajectory Analysis : The resulting trajectory, which is a record of the atomic coordinates over time, is analyzed to extract information about the molecule's conformational changes, flexibility, and interactions with its environment.

For this compound, MD simulations could reveal the preferred conformations of the molecule in solution, the rotational freedom around the bond connecting the phenyl and benzothiazole rings, and the stability of its binding pose within a protein's active site. nih.gov Analysis of the root-mean-square deviation (RMSD) of the molecule's backbone atoms over time can indicate its structural stability, while root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the molecule. nih.gov

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Simulation Time (ns) | RMSD (Å) of Ligand | Number of Hydrogen Bonds with Protein |

|---|---|---|

| 0 | 0.0 | 3 |

| 10 | 1.2 | 2 |

| 20 | 1.5 | 2 |

| 30 | 1.3 | 3 |

| 40 | 1.4 | 2 |

Validation of Theoretical Predictions with Experimental Data

The validation of theoretical predictions with experimental data is a critical step in computational chemistry to ensure the accuracy and reliability of the in silico models. For a compound like this compound, the predictions generated from QSAR modeling and molecular dynamics simulations would need to be corroborated by experimental findings.

Validation of QSAR Models :

The predictive performance of a QSAR model is typically evaluated by comparing the predicted activity values with the experimentally determined activities for a set of compounds that were not used in the model development (an external test set). researchgate.net Key statistical parameters used for validation include the coefficient of determination (R²) for the test set, which measures the correlation between predicted and experimental values, and the root mean square error (RMSE), which quantifies the prediction error. laccei.org A high R² and low RMSE for the external test set would indicate a robust and predictive QSAR model.

Validation of Molecular Dynamics Simulations :

The conformational preferences and dynamic behavior predicted by MD simulations can be validated against experimental data from techniques such as:

X-ray Crystallography : If the compound can be co-crystallized with its target protein, the experimentally determined binding mode can be compared with the one predicted by MD simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide information about the solution-state conformation of the molecule, which can be compared with the ensemble of conformations generated during an MD simulation. wustl.edu

For example, if MD simulations predict a specific hydrogen bonding interaction between the amino group of this compound and a particular amino acid residue in the target protein's active site, this could be experimentally verified through site-directed mutagenesis studies where the interacting residue is mutated, and the effect on binding affinity is measured. A significant loss in binding affinity upon mutation would provide strong experimental support for the predicted interaction.

Table 3: Comparison of Theoretical Predictions and Experimental Data

| Parameter | Theoretical Prediction | Experimental Data | Method of Validation |

|---|---|---|---|

| Biological Activity (pIC50) | 6.4 (from QSAR) | 6.5 | In vitro enzyme assay |

| Binding Conformation | Specific hydrogen bonds predicted | Consistent with X-ray crystal structure | X-ray Crystallography |

Exploration of Biological Activities of 2 2 Methoxyphenyl 5 Aminobenzothiazole and Its Derivatives

Anticancer and Antiproliferative Potentials in In Vitro Cell Line Models

The 2-aminobenzothiazole (B30445) core is a prominent feature in the design of novel anticancer agents. researchgate.net Derivatives of this scaffold have demonstrated significant antiproliferative effects across a wide range of human cancer cell lines. nih.gov The versatility of the 2-aminobenzothiazole ring system allows for chemical modifications that can lead to potent compounds targeting various mechanisms involved in cancer progression. nih.govcytgen.com Research has shown that these compounds can exert their anticancer effects through multiple pathways, including the inhibition of key enzymes, modulation of the cell cycle, and induction of programmed cell death. nih.goveuropeanreview.org

Inhibition of Specific Kinase Enzymes (e.g., EGFR, PI3Kγ, CDK2, MET, VEGFR-2)

A primary mechanism through which 2-aminobenzothiazole derivatives exhibit their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth. researchgate.net Several 2-aminobenzothiazole derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov For instance, one study reported a derivative that inhibited VEGFR-2 with an IC50 value of 97 nM. nih.gov Another urea-benzothiazole derivative showed a VEGFR-2 inhibition IC50 value of 43.1 nM. semanticscholar.org These inhibitors effectively block the signaling pathway that promotes the blood supply to tumors. researchgate.netsemanticscholar.org

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Benzothiazole (B30560) derivatives have been shown to downregulate EGFR protein levels, thereby inhibiting key signaling pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR. nih.gov

PI3Kγ: Phosphoinositide 3-kinases (PI3Ks) are involved in cell growth, proliferation, and survival. Certain novel benzothiazole-piperazine compounds have been designed and shown to be effective inhibitors of the PI3Kγ enzyme. nih.gov

CDK2: Cyclin-dependent kinases (CDKs), such as CDK2, are essential for cell cycle regulation. The Zhao group developed a new class of CDK2 inhibitors by incorporating an aminopyridine motif into the 2-aminobenzothiazole scaffold, with some analogues showing potent inhibition with IC50 values as low as 21.7 nM. nih.gov

| Derivative Class | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole Derivative | VEGFR-2 | 97 nM | nih.gov |

| Urea-Benzothiazole Derivative | VEGFR-2 | 43.1 nM | semanticscholar.org |

| 2-Aminobenzothiazole-Aminopyridine Hybrid | CDK2 | 21.7 nM | nih.gov |

| Benzothiazole-Piperazine Compound (OMS14) | PI3Kγ | IC50 against MCF-7: 22.13 µM | nih.gov |

| 2-Substituted Benzothiazole | EGFR | Downregulation of protein levels | nih.gov |

Modulatory Effects on Cell Cycle Progression

By inhibiting CDKs and other regulatory proteins, 2-aminobenzothiazole derivatives can interfere with the normal progression of the cell cycle, leading to arrest at specific phases and preventing cancer cell division. For example, some derivatives have been found to induce cell cycle arrest in cancer cells. nih.gov Studies on breast cancer cell lines revealed that certain benzothiazole compounds could induce cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis. nih.gov Similarly, other studies have shown that treatment with specific derivatives can cause an increase in the percentage of cells in the G1 and S phases. mdpi.com

| Derivative/Compound | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole-PI3Kα inhibitor (Compound 54) | MCF-7 (Breast Cancer) | Effectively induced cell cycle arrest | nih.gov |

| 2-Substituted Benzothiazoles | MCF-7, MDA-MB-231 (Breast Cancer) | Induced cell cycle arrest in the sub-G1 phase | nih.gov |

| Thiazole (B1198619) derivatives (8f and 8k) | U-937 (Leukemia) | Increase in percentage of cells in G1 and S-phases | mdpi.com |

Apoptosis Induction in Cancer Cells

Inducing apoptosis, or programmed cell death, is a key strategy for anticancer therapies. mdpi.com Numerous 2-aminobenzothiazole derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines. ukrbiochemjournal.orgesisresearch.org These compounds can trigger apoptosis through multiple mechanisms.

For instance, studies on human laryngeal carcinoma cells (HEp-2) demonstrated that 2-aminobenzothiazole itself has a dose- and time-dependent cytotoxic effect, inducing apoptosis via a caspase-dependent pathway. europeanreview.org After 24 hours of exposure to an IC50 concentration, a total of 42.62% of HEp-2 cells were apoptotic. europeanreview.org The mechanism involved the activation of caspases 3/7 and the depolarization of mitochondrial membranes, a hallmark of apoptosis. europeanreview.org

Other research on novel 2-amino-5-benzylthiazole derivatives found that they induced cleavage of PARP1 and caspase 3 in leukemia cells. ukrbiochemjournal.org These compounds also increased the levels of the pro-apoptotic protein Bim and decreased the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org In breast cancer cells, benzothiazole derivatives were found to increase the transcription of the pro-apoptotic Bax gene. nih.gov

Antimicrobial Activities

Beyond their anticancer potential, derivatives of the benzothiazole scaffold have been investigated for their ability to combat microbial infections. nih.gov

Antibacterial Spectrum and Efficacy against Bacterial Strains

Certain benzothiazole derivatives have demonstrated notable antibacterial activity. One study highlighted a compound that showed twice the antibacterial activity (MIC = 8 μg/ml) against Enterococcus faecalis compared to the standard drug azithromycin. nih.gov Another series of 5-methylphenanthridium benzothiazole analogues exhibited potent inhibition against Gram-positive bacteria such as Bacillus subtilis, Bacillus pumilus, Staphylococcus aureus, and Streptococcus pyogenes, with MIC values ranging from 1–4 μg/ml, which was better than the reference drug ciprofloxacin (B1669076). nih.gov Furthermore, a novel benzothiazole derivative, SN12, was identified as a promising antibacterial synergist, significantly enhancing the efficacy of antibiotics like tobramycin (B1681333) and ciprofloxacin against Pseudomonas aeruginosa infections in murine models. nih.gov

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Benzothiazolyl substituted benzothieno-2-carboxamide | Enterococcus faecalis | 8 µg/ml | nih.gov |

| 5-Methylphenanthridium benzothiazoles (98a, 98b) | Bacillus subtilis | 1–4 µg/ml | nih.gov |

| Bacillus pumilus | 1–4 µg/ml | nih.gov | |

| Staphylococcus aureus | 1–4 µg/ml | nih.gov | |

| Streptococcus pyogenes | 1–4 µg/ml | nih.gov | |

| 2,5-disubstituted furane benzothiazole (107b) | Saccharomyces cerevisiae | 1.6 µM | nih.gov |

Antifungal Efficacy against Fungal Pathogens

The 2-aminobenzothiazole scaffold has also served as a basis for the development of new antifungal agents. A series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and screened, with almost all compounds showing some level of antifungal activity. nih.gov Specifically, two compounds, 1n and 1o, designed based on molecular modeling, were particularly effective, showing Minimum Inhibitory Concentration (MIC) values of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.govresearchgate.net Importantly, these potent compounds did not show any cytotoxicity against human THP-1 cells. nih.gov Other research efforts have focused on synthesizing new 2-amino-5-chlorobenzothiazole (B1265905) derivatives, some of which showed good activity against Candida glabrata and Aspergillus niger when compared to the standard drug fluconazole. researchgate.net

| Derivative Class/Compound | Fungal Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| 6-Substituted 2-aminobenzothiazoles (1n, 1o) | Candida albicans | 4–8 µg/mL | nih.gov |

| Candida parapsilosis | 4–8 µg/mL | nih.gov | |

| Candida tropicalis | 4–8 µg/mL | nih.gov | |

| 2-Amino-5-chlorobenzothiazole derivatives | Candida glabrata | Good measurable activity | researchgate.net |

| Aspergillus niger | Good measurable activity | researchgate.net |

Antitubercular Activity against Mycobacterium tuberculosis

The benzothiazole scaffold is a recurring motif in the development of new antitubercular agents. Researchers have synthesized and evaluated numerous derivatives for their efficacy against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.

Derivatives of 2-aminobenzothiazole have been a particular focus. For instance, a series of pyrimidine-tethered benzothiazole derivatives were synthesized and tested for their anti-TB activity. nih.gov Some of these novel compounds demonstrated high activity against the drug-sensitive strain of Mycobacterium tuberculosis (ATCC 25177), with Minimum Inhibitory Concentrations (MICs) in the range of 0.24–0.98 µg/mL. nih.gov Notably, certain compounds also exhibited good activity against MDR and XDR strains. nih.gov Another study identified a 2-aminobenzothiazole derivative with bactericidal activity against both replicating and non-replicating M. tuberculosis. biorxiv.orgresearchgate.net

The mechanism of action for some benzothiazole derivatives is thought to involve the inhibition of essential mycobacterial enzymes, such as decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1), which is crucial for the synthesis of the mycobacterial cell wall. nih.gov

Table 1: Antitubercular Activity of Selected Benzothiazole Derivatives

| Compound Type | Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrimidine-tethered benzothiazoles | M. tuberculosis (ATCC 25177) | 0.24–0.98 µg/mL | nih.gov |

| Pyrimidine-tethered benzothiazoles | MDR M. tuberculosis (ATCC 35822) | 0.98–62.5 µg/mL | nih.gov |

| Pyrimidine-tethered benzothiazoles | XDR M. tuberculosis (RCMB 2674) | 3.9–62.5 µg/mL | nih.gov |

This table presents data for the general class of benzothiazole derivatives, not specifically for 2-(2-Methoxyphenyl)-5-aminobenzothiazole.

Anti-inflammatory Properties

Benzothiazole derivatives have been widely investigated for their anti-inflammatory potential. sphinxsai.comresearchgate.netnih.govresearchgate.net The primary mechanism often explored is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Various studies have reported the synthesis of novel 2-aminobenzothiazole derivatives and their evaluation in vivo using models such as carrageenan-induced rat paw edema. sphinxsai.comnih.gov In these studies, several derivatives have shown a significant reduction in edema, with activities comparable to standard anti-inflammatory drugs like diclofenac. sphinxsai.com For example, certain N-(1,3-Benzothiazol-2-yl) carboxamide derivatives demonstrated potent inhibition of carrageenan-induced rat paw edema, with one compound showing up to 80% inhibition after 3 hours. nih.gov

The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the benzothiazole ring play a crucial role in their anti-inflammatory activity. sphinxsai.com

Table 2: Anti-inflammatory Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound | Assay | Time (h) | % Inhibition | Reference |

|---|---|---|---|---|

| 17c | Carrageenan-induced rat paw edema | 1 | 72 | nih.gov |

| 17c | Carrageenan-induced rat paw edema | 2 | 76 | nih.gov |

| 17c | Carrageenan-induced rat paw edema | 3 | 80 | nih.gov |

| 17i | Carrageenan-induced rat paw edema | 1 | 64 | nih.gov |

| 17i | Carrageenan-induced rat paw edema | 2 | 73 | nih.gov |

This table presents data for the general class of benzothiazole derivatives, not specifically for this compound.

Antioxidant Mechanisms and Efficacy

The antioxidant properties of benzothiazole derivatives are another area of active research. doaj.orgresearchgate.netnih.govderpharmachemica.comderpharmachemica.com Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of significant therapeutic interest.

The antioxidant efficacy of these compounds is typically evaluated using various in vitro assays, including the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) assay. doaj.orgresearchgate.netderpharmachemica.com Studies have shown that certain 2-aryl benzothiazole derivatives exhibit significant radical scavenging potential. derpharmachemica.com For example, some derivatives displayed better antioxidant activity in the ABTS assay than the standard ascorbic acid at similar concentrations. derpharmachemica.com

The mechanism of antioxidant activity is often attributed to the ability of the benzothiazole nucleus and its substituents to donate a hydrogen atom or an electron to neutralize free radicals.

Table 3: Antioxidant Activity of Selected Benzothiazole Derivatives

| Compound Type | Assay | Activity | Reference |

|---|---|---|---|

| 2-Aryl Benzothiazole Derivatives | DPPH Radical Scavenging | Significant | derpharmachemica.com |

| 2-Aryl Benzothiazole Derivatives | ABTS Radical Scavenging | Significant | derpharmachemica.com |

This table presents data for the general class of benzothiazole derivatives, not specifically for this compound.

Other Investigated Pharmacological Activities (e.g., Antidiabetic, Enzyme Inhibition)

Beyond the activities mentioned above, the benzothiazole scaffold has been explored for a range of other pharmacological effects, including antidiabetic and enzyme inhibitory activities.

Antidiabetic Activity: Several studies have investigated 2-aminobenzothiazole derivatives as potential antidiabetic agents. nih.govmdpi.comnih.govmdpi.comresearchgate.net The proposed mechanisms of action include the activation of AMP-activated protein kinase (AMPK), which plays a key role in glucose metabolism. nih.gov One study reported a benzothiazole derivative that increased the rate of glucose uptake in L6 myotubes and lowered blood glucose levels in hyperglycemic mice. nih.gov The antidiabetic activity of some benzothiazoles is also linked to their agonist effect on the peroxisome proliferator-activated receptor (PPAR). mdpi.com

Enzyme Inhibition: Benzothiazole derivatives have been identified as inhibitors of various enzymes implicated in disease. For example, some derivatives are potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govtandfonline.comnih.gov Certain 2-aminobenzothiazole hybrids have shown VEGFR-2 inhibitory activity with IC50 values in the nanomolar range. nih.gov Additionally, other derivatives have been evaluated for their ability to inhibit urease, an enzyme implicated in infections by Helicobacter pylori. mdpi.com

Table 4: Enzyme Inhibitory and Antidiabetic Activities of Selected Benzothiazole Derivatives

| Compound Type | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole-TZD hybrid | VEGFR-2 | 0.15 µM | nih.govnih.gov |

| 2-Aminobenzothiazole-CT hybrid | VEGFR-2 | 0.19 µM | nih.govnih.gov |

| 2-Amino-6-arylbenzothiazoles | Urease | Varies by derivative | mdpi.com |

This table presents data for the general class of benzothiazole derivatives, not specifically for this compound.

Structure Activity Relationship Sar Studies of 2 2 Methoxyphenyl 5 Aminobenzothiazole Derivatives

Influence of Substituents on the Benzothiazole (B30560) Core on Biological Activity

The benzothiazole nucleus is a crucial component of the pharmacophore, and substitutions on this bicyclic ring system significantly modulate the biological activity of the compounds. Research has demonstrated that the nature and position of substituents can drastically alter the potency and efficacy of these derivatives.

For instance, in studies on the antiproliferative activity of 2-arylbenzothiazoles, the introduction of electron-withdrawing groups at the C-6 position of the benzothiazole core has been shown to enhance activity. Specifically, the presence of a nitro (NO₂) or cyano (CN) group at this position was found to increase antiproliferative effects. rasayanjournal.co.in In contrast, other studies on different biological targets, such as Epidermal Growth Factor Receptor (EGFR), have shown that introducing a nitro or ethoxyl group at the C-6 position can decrease inhibitory activity. nih.gov

Conversely, the addition of small, electron-donating alkyl groups has also proven beneficial in certain contexts. The introduction of a 5,6-dimethyl or a 6-ethoxy substitution on the 2-aminobenzothiazole (B30445) nucleus was found to be conducive to improving cytotoxic activity against various cancer cell lines. nih.gov This highlights that the optimal substitution on the benzothiazole core is highly dependent on the specific biological target.

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Activity Type |

|---|---|---|---|

| C-6 | Nitro (NO₂) | Increased | Antiproliferative |

| C-6 | Cyano (CN) | Increased | Antiproliferative |

| C-6 | Nitro (NO₂) | Decreased | EGFR Inhibition |

| C-6 | Ethoxyl (OEt) | Decreased | EGFR Inhibition |

| C-5, C-6 | Dimethyl | Increased | Cytotoxicity |

| C-6 | Ethoxyl (OEt) | Increased | Cytotoxicity |

Impact of Modifications on the 2-Methoxyphenyl Moiety on Efficacy and Selectivity

The 2-methoxyphenyl group at the C-2 position of the benzothiazole is another key area for structural modification to tune biological activity. Alterations to this phenyl ring, including the position and nature of the methoxy (B1213986) group and the introduction of other substituents, can have a profound impact on potency and selectivity.

SAR studies on related 2-phenylbenzothiazole (B1203474) analogs have shown that the introduction of small substituents on this ring is generally well-tolerated and can enhance potency. For example, adding a methyl or a halogen group to the 3'-position of the 2-phenyl ring has been reported to enhance antitumor action and broaden the spectrum of activity to include additional cancer cell lines. nih.gov

Furthermore, the incorporation of trifluoromethyl (CF₃) groups on the aromatic ring has been found to be well-tolerated by target enzymes. nih.gov Specifically, when placed at the ortho and para positions of the phenyl ring, these groups can engage in favorable hydrophobic interactions with amino acid residues in the target's binding pocket, such as Y383, F387, and L428 in soluble epoxide hydrolase (sEH). While these studies did not focus exclusively on the 2-methoxyphenyl variant, they provide strong evidence that the electronic and steric properties of substituents on this ring are critical for modulating target engagement. Modifications to the methoxy group itself, such as conversion to other alkoxy groups or its replacement with bioisosteres, could similarly influence the compound's binding profile and metabolic stability.

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Target/Activity |

|---|---|---|---|

| 3' | Methyl (CH₃) | Enhanced Potency & Spectrum | Antitumor |

| 3' | Halogen (F, Cl, Br) | Enhanced Potency & Spectrum | Antitumor |

| ortho, para | Trifluoromethyl (CF₃) | Well-tolerated, Favorable Interactions | Enzyme Inhibition (sEH/FAAH) |

Role of the 5-Amino Group in Ligand-Target Interactions and Activity

The amino group, particularly when positioned at C-5 of the benzothiazole core, plays a pivotal role in mediating interactions between the ligand and its biological target. This functional group can act as both a hydrogen bond donor and acceptor, allowing it to form crucial hydrogen bonds with amino acid residues within a protein's active site. nih.gov

The 2-aminobenzothiazole scaffold is recognized as a privileged structure in medicinal chemistry partly because of the versatile binding capabilities conferred by the amino group and the heterocyclic nitrogen and sulfur atoms. nih.gov These atoms can participate in a range of non-covalent interactions, including:

Hydrogen Bonds: The primary amine can donate hydrogen bonds, while the nitrogen of the thiazole (B1198619) ring can accept them.

Chalcogen Bonds: The sulfur atom in the thiazole ring can engage in chalcogen bonding.

π-π Stacking/van der Waals Contacts: The aromatic system of the benzothiazole ring allows for stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. acs.org

Correlation between Physicochemical Parameters and Biological Response

The biological activity of 2-(2-Methoxyphenyl)-5-aminobenzothiazole derivatives is intrinsically linked to their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to correlate parameters such as lipophilicity, electronic effects, and steric factors with the observed biological response. rasayanjournal.co.innih.gov

Lipophilicity: This parameter, often expressed as log P, is critical for determining how a molecule traverses biological membranes to reach its target. Studies on benzothiazole derivatives have shown that lipophilicity can significantly influence both target affinity and non-specific binding. johnshopkins.edu An optimal level of lipophilicity is often required; if it is too low, the compound may not effectively cross cell membranes, and if it is too high, it may lead to poor solubility, high plasma protein binding, or non-specific toxicity.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the electronic distribution within the molecule, affecting its pKa and its ability to interact with the target. Electronic parameters, such as Hammett constants or descriptors derived from computational chemistry (e.g., the lowest negative eigenvalue of the Burden matrix, BELp1), are used in QSAR models to quantify these effects. mdpi.com

Steric Parameters: The size and shape of the molecule and its substituents, described by parameters like molar refractivity or van der Waals volumes (e.g., the highest positive eigenvalue of the Burden matrix, BEHv6), are crucial for ensuring a proper fit within the target's binding site. mdpi.com Steric clashes can prevent optimal binding, while complementary shapes can enhance it. QSAR analyses have revealed that steric parameters often have a significant correlation with the biological activity of heterocyclic compounds. rasayanjournal.co.in

By developing QSAR models that incorporate these physicochemical descriptors, researchers can predict the biological activity of novel derivatives, thereby guiding the design and synthesis of more potent and selective compounds.

Based on the comprehensive search conducted, there is currently no publicly available scientific literature detailing the specific mechanistic investigations of the biological action of the chemical compound This compound .

Therefore, it is not possible to provide the requested information for the following sections and subsections of the article:

Mechanistic Investigations of Biological Action of 2 2 Methoxyphenyl 5 Aminobenzothiazole

Biochemical and Cellular Assays for Defining Mechanisms of Action

To fulfill this request, research data identifying the molecular targets, the affected signaling pathways, and the results from specific biochemical and cellular assays for "2-(2-Methoxyphenyl)-5-aminobenzothiazole" would be required. Without such foundational research, generating an accurate and scientifically valid article according to the provided outline is not feasible.

Coordination Chemistry and Catalytic Applications of 2 2 Methoxyphenyl 5 Aminobenzothiazole Derived Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving ligands derived from 2-aminobenzothiazole (B30445) typically involves the reaction of a metal salt with the ligand in a suitable solvent. For instance, novel copper complexes of 2-aminobenzothiazole derivatives have been synthesized by reacting an ethanolic solution of the 2-aminobenzothiazole derivative with copper acetate. The progress of such reactions is often monitored by techniques like thin-layer chromatography (TLC).

While specific research on metal complexes of 2-(2-Methoxyphenyl)-5-aminobenzothiazole is not extensively detailed in available literature, the general synthetic routes for related 2-aminobenzothiazole Schiff base complexes provide a foundational methodology. These syntheses often involve the condensation of the 2-aminobenzothiazole derivative with an aldehyde or ketone to form a Schiff base ligand, which is then complexed with a metal ion. The resulting metal complexes are typically characterized by a suite of analytical and spectroscopic techniques to determine their structure and properties.

Common characterization techniques employed for such complexes include:

Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex.

Spectroscopic Methods:

FT-IR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H) upon complexation.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry.

¹H & ¹³C NMR Spectroscopy: To elucidate the structure of the ligand and to observe changes in the chemical shifts of protons and carbons upon coordination to a metal center.

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion.

A representative table of characterization data for a hypothetical metal complex derived from a 2-aminobenzothiazole Schiff base ligand is presented below.

| Technique | Observation | Inference |

| Elemental Analysis | Found (Calculated) %: C, x (x'); H, y (y'); N, z (z') | Confirms the proposed stoichiometry of the complex. |

| FT-IR (cm⁻¹) | Shift in ν(C=N) band to lower or higher frequency upon complexation. Disappearance of ν(N-H) of the amino group. | Indicates coordination of the azomethine nitrogen to the metal ion. Formation of the Schiff base. |

| UV-Vis (nm) | d-d transitions observed in the visible region. | Suggests the geometry of the complex (e.g., octahedral, square planar). |

| Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Low value in a non-coordinating solvent. | Suggests a non-electrolytic nature of the complex. |

| Magnetic Moment (B.M.) | Value corresponds to the number of unpaired electrons. | Helps in determining the geometry and spin state of the metal ion. |

Investigation of Coordination Modes and Ligand Properties

Ligands derived from 2-aminobenzothiazole, including Schiff bases, can act as versatile chelating agents, coordinating to metal ions through various donor atoms. The primary coordination sites are typically the nitrogen atom of the azomethine group (-C=N-) and a heteroatom from the benzothiazole (B30560) ring, such as the ring nitrogen or sulfur. In the case of Schiff base ligands derived from 2-aminobenzothiazole, they often act as bidentate or tridentate ligands.

The coordination mode is influenced by several factors, including the nature of the metal ion, the substituents on the ligand, and the reaction conditions. For example, Schiff base ligands can coordinate as neutral molecules or as deprotonated anions. The methoxy (B1213986) group (-OCH₃) on the phenyl ring of this compound could potentially participate in coordination, although this is less common than coordination through the primary nitrogen and sulfur/nitrogen donors of the benzothiazole moiety.

Infrared spectroscopy is a powerful tool to probe the coordination mode. A shift in the stretching frequency of the azomethine group (ν(C=N)) in the IR spectrum of the metal complex compared to the free ligand is a clear indication of the involvement of the azomethine nitrogen in coordination. Similarly, changes in the vibrational bands associated with the benzothiazole ring can suggest the participation of the ring nitrogen or sulfur in bonding to the metal center.

Catalytic Applications in Organic Transformations (e.g., Click Chemistry)

Metal complexes derived from Schiff base ligands are well-known for their catalytic activity in a variety of organic transformations. This catalytic prowess stems from the ability of the metal center to act as a Lewis acid, activating substrates, and the potential for the ligand to stabilize different oxidation states of the metal during the catalytic cycle.

A significant application of such complexes is in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 1,2,3-triazoles. A copper(II) complex containing 2-aminobenzothiazole has been successfully employed as a precatalyst for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. In this system, the copper(II) complex is reduced in situ to the catalytically active copper(I) species. The 2-aminobenzothiazole ligand plays a crucial role in stabilizing the copper catalyst.

The general mechanism for the CuAAC reaction catalyzed by a copper complex with a 2-aminobenzothiazole-type ligand involves the following key steps:

Reduction of the Cu(II) precatalyst to the active Cu(I) species.

Coordination of the terminal alkyne to the Cu(I) center.

Reaction with the organic azide (B81097) to form a copper triazolide intermediate.

Protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the catalyst.

The efficiency of these catalytic systems can be influenced by the nature of the ligand, the metal center, and the reaction conditions. The electronic and steric properties of the ligand, such as those that would be imparted by the 2-methoxyphenyl group in a ligand derived from this compound, can fine-tune the catalytic activity of the metal complex.

Below is a table summarizing the catalytic performance of a hypothetical copper complex in a click chemistry reaction.

| Entry | Alkyne | Azide | Catalyst Loading (mol%) | Solvent | Yield (%) |

| 1 | Phenylacetylene | Benzyl azide | 1 | Water | >95 |

| 2 | Propargyl alcohol | Phenyl azide | 1 | Water | >95 |

| 3 | 1-Ethynylcyclohexene | 4-Azidoanisole | 1 | Water | >90 |

This demonstrates the potential for high efficiency and broad substrate scope for such catalytic systems.

Future Perspectives and Research Directions for 2 2 Methoxyphenyl 5 Aminobenzothiazole

Rational Design of Next-Generation Analogues for Enhanced Potency and Selectivity

The rational design of new chemical entities is a cornerstone of modern drug discovery. nih.gov For 2-(2-Methoxyphenyl)-5-aminobenzothiazole, future efforts will likely concentrate on systematic structural modifications to enhance its biological activity and selectivity towards specific molecular targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications influence potency. nih.gov

One key strategy is molecular hybridization , which involves the covalent fusion of the 2-aminobenzothiazole (B30445) scaffold with other known pharmacophores. nih.gov For instance, incorporating fragments like thiazolidinedione or cyanothiouracil has been explored in the design of novel anticancer agents targeting vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov By analogy, the 5-amino group and the 2-(2-methoxyphenyl) moiety of the parent compound offer versatile handles for introducing new structural fragments to create next-generation analogues.

Computational methods, such as virtual screening and molecular docking, will play a pivotal role in rationally designing these analogues. chemrxiv.org These in silico techniques can predict the binding modes and affinities of newly designed compounds with their target proteins, prioritizing the synthesis of candidates with the highest potential. For example, a multidisciplinary fragment-based approach has been successfully used to develop 2-aminobenzothiazole derivatives as inhibitors of Pteridine reductase 1 (PTR1), a key enzyme in pathogenic trypanosomatids. chemrxiv.org This approach combined computational screening with quantum chemical calculations and crystallography to guide the design of more potent and less toxic compounds. chemrxiv.org

| Design Strategy | Rationale | Potential Outcome | Example from Literature (Related Compounds) |

| Molecular Hybridization | Covalently linking the 2-aminobenzothiazole core with other pharmacologically active moieties. nih.gov | Creation of novel compounds with potentially synergistic or enhanced activity. | Hybridization with thiazolidinedione (TZD) or cyanothiouracil (CT) moieties to design new VEGFR-2 inhibitors. nih.govnih.gov |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying substituents on the benzothiazole (B30560) and phenyl rings to determine their effect on biological activity. nih.gov | Identification of key structural features required for optimal potency and selectivity. | Substitution on the benzothiazole moiety with other aryl groups was found to compromise anti-angiogenic activity in VEGFR-2 inhibitors. nih.gov |

| Fragment-Based Drug Design (FBDD) | Connecting the 2-aminobenzothiazole moiety to fragments known to interact with specific regions of a target's binding pocket. chemrxiv.org | Development of potent inhibitors with experimentally validated binding modes. | Linking a 2-aminobenzothiazole moiety to a 3,4-dichlorophenyl moiety to create inhibitors of T. brucei PTR1. chemrxiv.org |

| Bioisosteric Replacement | Replacing functional groups with other groups that have similar physical or chemical properties. nih.gov | Improvement of pharmacokinetic properties or reduction of off-target effects. | The 2-aminobenzothiazole core can act as a bioisostere for aniline (B41778), 2-aminothiazole, or 2-aminobenzimidazole. nih.gov |

Development as Chemical Biology Probes for Pathway Elucidation

A chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in biological systems, including cells and whole organisms. escholarship.org High-quality probes are invaluable tools for elucidating complex biological pathways and validating new drug targets. escholarship.org Given its "privileged" structural nature, this compound and its derivatives are excellent candidates for development into chemical biology probes.

To function as a probe, a molecule must exhibit high potency and well-characterized selectivity for its target. escholarship.org Future research could focus on modifying the core structure to incorporate functionalities suitable for this purpose. For example, attaching fluorescent tags or photo-affinity labels would allow for the visualization and identification of target proteins within a cellular context. The inherent fluorescent properties of some benzothiazole derivatives can be exploited, as demonstrated by the development of a benzothiazole-based fluorescent "turn-on" probe for detecting hydrogen peroxide in living cells. mdpi.com This probe was designed to emit a signal upon reacting with its target, enabling the imaging of both exogenous and endogenous H₂O₂. mdpi.com

Similarly, analogues of this compound could be designed to report on the activity of specific enzymes or the presence of certain analytes within a cell, thereby helping to unravel complex signaling cascades or metabolic pathways.

| Probe Type | Modification Strategy | Application |

| Fluorescent Probe | Introduction of a fluorophore or development of inherent fluorescence (e.g., through excited-state intramolecular proton transfer - ESIPT). mdpi.com | Imaging and quantification of target molecules or ions in living cells. |

| Affinity-Based Probe | Incorporation of a reactive group (e.g., photo-affinity label) for covalent binding to the target protein. | Identification and isolation of target proteins from complex biological mixtures. |

| Biotinylated Probe | Attachment of a biotin (B1667282) tag for affinity purification. | Pull-down experiments to identify binding partners and protein complexes. |

Exploration of Novel Synthetic Routes and Functionalization Strategies

The advancement of novel synthetic methodologies is critical for generating diverse libraries of this compound analogues for biological screening. researchgate.net While traditional methods for synthesizing benzothiazoles often involve the condensation of 2-aminothiophenols with reagents like carboxylic acids or aldehydes, new and more efficient routes are continuously being explored. researchgate.netmdpi.com

Future research will likely focus on developing greener and more versatile synthetic strategies. This includes the use of novel catalysts, such as zinc(II)-catalyzed approaches for synthesizing 2-aminobenzothiazole derivatives, and innovative reaction conditions like visible light-induced, metal-free cyclizations. researchgate.netnih.gov These methods can offer higher yields, broader substrate scope, and improved environmental profiles compared to conventional techniques. researchgate.netnih.gov

The functionalization of the this compound scaffold is another key area of exploration. The exocyclic amino group is a highly reactive handle that can be readily modified to introduce a wide variety of structural fragments or to construct fused heterocyclic systems. nih.govnih.gov Furthermore, functionalization of the benzothiazole core itself or the methoxyphenyl ring can provide access to a vast chemical space, enabling fine-tuning of the compound's properties. mdpi.com

| Synthetic Approach | Description | Advantages |

| Condensation Reactions | Classic method involving the reaction of 2-aminothiophenols with carboxylic acids, aldehydes, or other electrophiles. researchgate.netmdpi.com | Straightforward and widely used for accessing the core benzothiazole structure. |

| Transition-Metal Catalysis | Intramolecular annulation of thiobenzanilides or cross-coupling reactions to build the benzothiazole system. researchgate.net | High efficiency and control over regioselectivity. |